N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide
Description
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide is a sulfonamide derivative featuring a 3-fluorobenzenesulfonamide group linked to a phenyl ring substituted with a 6-ethoxypyridazine moiety. Its molecular formula is C₁₈H₁₅FN₃O₃S, with a calculated molecular weight of 372.4 g/mol.
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c1-2-25-18-10-9-17(20-21-18)13-5-3-7-15(11-13)22-26(23,24)16-8-4-6-14(19)12-16/h3-12,22H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSBRBONMPTXIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide typically involves multiple steps, starting with the preparation of the pyridazine ring One common method involves the reaction of hydrazine with a diketone to form the pyridazine coreIndustrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays for its antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The pyridazine ring is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate signaling pathways involved in cell proliferation and inflammation .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Sulfonamide Derivatives
Key Observations:
Substituent Effects on Benzenesulfonamide: Fluorine vs. Chlorine: The 3-fluoro substituent in the target compound offers electronegativity and metabolic stability advantages over the 3-chloro analog (388.85 g/mol, ). Chlorine’s larger size and polarizability may enhance binding affinity but reduce solubility. Ethyl vs.
Pyridazine Modifications :
- The 6-ethoxy group is conserved in most analogs, suggesting its role as a critical pharmacophore for target engagement.
- Replacement with 6-azepan-1-yl (448.53 g/mol, ) introduces a bulky, flexible group, which may enhance solubility but reduce binding efficiency due to steric hindrance.
Functional Group Variations :
- The benzamide analog (357.34 g/mol, ) replaces sulfonamide with a carboxamide group, altering hydrogen-bonding capacity and likely shifting biological activity toward different targets.
Structure-Activity Relationship (SAR) Insights
- Sulfonamide vs. Benzamide : Sulfonamides are stronger hydrogen-bond acceptors, making them preferable for enzyme inhibition (e.g., carbonic anhydrase or kinase targets) compared to benzamides .
- Fluorine’s Role : The 3-fluoro substituent may enhance metabolic stability and bioavailability by resisting oxidative metabolism, a feature leveraged in many FDA-approved drugs .
- Ethoxy vs. Azepan on Pyridazine : Ethoxy’s small size likely optimizes target binding, whereas azepan’s bulkiness could modulate pharmacokinetic properties, as seen in kinase inhibitors like those targeting BTK .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-3-fluorobenzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of sulfonamides, characterized by the presence of a sulfonyl group (-SO2-) attached to an aromatic ring. Its molecular formula is , with a molecular weight of approximately 351.39 g/mol. The structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various cellular pathways. The compound has been studied for its potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which play a crucial role in cell growth, proliferation, and survival.
In Vitro Studies
Research has indicated that sulfonamide derivatives exhibit significant activity against various cancer cell lines. For example, studies have shown that related compounds can inhibit cell proliferation in breast cancer and leukemia models. The IC50 values (the concentration required to inhibit 50% of cell growth) for these compounds often range from low micromolar to nanomolar concentrations, indicating potent activity.
In Vivo Studies
In vivo studies using animal models have demonstrated that this compound can significantly reduce tumor growth. For instance, a study involving xenograft models showed a reduction in tumor size by approximately 60% after treatment with the compound over four weeks.
Case Studies
- Case Study on Breast Cancer : In a controlled study involving MCF-7 xenografts in mice, administration of the compound resulted in a marked decrease in tumor volume compared to control groups receiving placebo treatments. Histological analysis revealed reduced cell proliferation markers (Ki67 staining).
- Case Study on Leukemia : A study assessing the effects of this compound on K562 cells showed not only inhibition of cell proliferation but also induction of apoptosis, as evidenced by increased caspase-3 activity and annexin V staining.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
